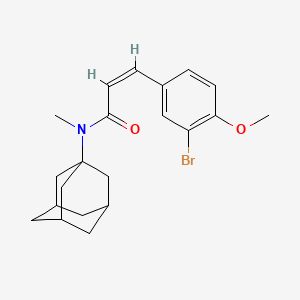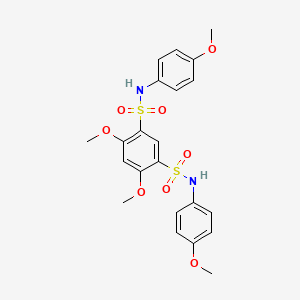![molecular formula C15H15N3O5S B4877963 methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)
methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate, also known as Methyl 4-[(4-carbamoylphenyl)sulfonylamino]benzoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family, which is known for its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound can induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate has been shown to have several biochemical and physiological effects. This compound can inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, this compound can induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate in lab experiments is its high potency as an anticancer agent. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate. One of the most important directions is the development of more efficient synthesis methods that can improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of this compound can improve its bioavailability and make it more suitable for in vivo studies.
Synthesis Methods
The synthesis of methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate involves the reaction of 4-aminobenzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of around 70%. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an anticancer agent. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
methyl 4-[[4-(carbamoylamino)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-23-14(19)10-2-4-12(5-3-10)18-24(21,22)13-8-6-11(7-9-13)17-15(16)20/h2-9,18H,1H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFXMJOAXRDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4877902.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4877905.png)
![N-(5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877906.png)

![ethyl 4-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4877926.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4877937.png)

![pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4877946.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B4877948.png)
![methyl 4-{3-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B4877956.png)


![3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid](/img/structure/B4877980.png)